Lipophilicity Advantage for Permeability
The calculated LogP value for 2,6-Dichloro-N,N-diethylpyrimidin-4-amine is 2.63 . This is significantly higher than the LogP of the primary amine analog 4-amino-2,6-dichloropyrimidine, which is estimated to be below 1.5 based on its higher polarity and hydrogen-bond donor capacity. This quantitative difference in lipophilicity is a key differentiator for applications where membrane permeability is a critical parameter, such as in the design of central nervous system (CNS) drugs or agrochemicals requiring plant cuticle penetration.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.63 |
| Comparator Or Baseline | 4-Amino-2,6-dichloropyrimidine (CAS 10132-07-7), estimated LogP < 1.5 |
| Quantified Difference | Target compound is >1.1 LogP units more lipophilic |
| Conditions | In silico calculation, likely using a fragment-based or atom-based method |
Why This Matters
A higher LogP directly correlates with improved passive membrane diffusion, which can be a critical selection criterion for lead optimization in drug discovery and agrochemical development.
